molecular formula C24H27NO4S B10826443 N-Hydroxy-N-methyl-4-(2,3-bis(4-methoxyphenyl)thiophen-5-yl)butanamide CAS No. 181308-68-9

N-Hydroxy-N-methyl-4-(2,3-bis(4-methoxyphenyl)thiophen-5-yl)butanamide

Cat. No.: B10826443
CAS No.: 181308-68-9
M. Wt: 425.5 g/mol
InChI Key: MCRHMCUBEXNPLM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of S 19812 involves a multi-step processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods for S 19812 would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

S 19812 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of S 19812 can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

S 19812 has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying dual inhibition mechanisms of cyclooxygenase and lipoxygenase pathways. In biology and medicine, S 19812 has shown significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of conditions such as osteoarthritis and rheumatoid arthritis . Additionally, its excellent gastric tolerance makes it a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism of action of S 19812 involves the inhibition of both cyclooxygenase and lipoxygenase enzymes. By blocking these pathways, S 19812 reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This dual inhibition results in effective pain relief and anti-inflammatory effects. The molecular targets of S 19812 include the active sites of cyclooxygenase and lipoxygenase enzymes, where it binds and prevents the conversion of arachidonic acid to its inflammatory metabolites .

Comparison with Similar Compounds

S 19812 is unique in its balanced dual inhibition of cyclooxygenase and lipoxygenase pathways. Similar compounds include other dual inhibitors such as licofelone and tepoxalin, which also target these pathways but may differ in their selectivity and potency. S 19812 stands out due to its excellent gastric tolerance and well-balanced inhibition, making it a promising candidate for further development and clinical use .

Biological Activity

N-Hydroxy-N-methyl-4-(2,3-bis(4-methoxyphenyl)thiophen-5-yl)butanamide, also known as S 19812, is a compound of significant interest due to its dual inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₂₀H₂₃N₁O₂S
  • Molecular Weight : 355.47 g/mol

The structure features a butanamide backbone with a hydroxyl group and a complex thiophene moiety substituted with methoxyphenyl groups. This configuration is crucial for its biological activity.

S 19812 exhibits its biological activity primarily through the inhibition of two key enzymes involved in inflammatory processes:

  • Cyclooxygenase (COX) : Enzymes that convert arachidonic acid into prostaglandins, which are mediators of inflammation and pain.
  • Lipoxygenase (LOX) : Enzymes that convert arachidonic acid into leukotrienes, which are also involved in inflammatory responses.

Inhibition Data

  • IC50 Values :
    • PGE2 (Prostaglandin E2): 0.10 µmol/L
    • LTB4 (Leukotriene B4): 0.07 µmol/L
  • ED50 Values (in vivo):
    • PGE2: 13.1 mg/kg
    • LTB4: 20.8 mg/kg

These values indicate that S 19812 is a potent inhibitor of both COX and LOX pathways, making it a promising candidate for treating inflammatory conditions such as osteoarthritis .

Therapeutic Potential

The dual inhibition mechanism suggests that S 19812 could be effective in managing pain and inflammation associated with various conditions, particularly osteoarthritis. Its ability to target both COX and LOX pathways may provide a more comprehensive approach to inflammation management compared to traditional NSAIDs, which typically target only COX enzymes.

Case Studies and Research Findings

Several studies have investigated the efficacy of S 19812:

  • In Vitro Studies : Research demonstrated that S 19812 effectively inhibited prostaglandin and leukotriene production in rat polymorphonuclear neutrophils (PMNs), confirming its potential role in modulating inflammatory responses .
  • In Vivo Studies : Animal models showed significant reductions in inflammatory markers when treated with S 19812, supporting its therapeutic potential for pain relief .

Summary of Findings

Parameter Value
Molecular FormulaC₂₀H₂₃N₁O₂S
Molecular Weight355.47 g/mol
IC50 (PGE2)0.10 µmol/L
IC50 (LTB4)0.07 µmol/L
ED50 (PGE2)13.1 mg/kg
ED50 (LTB4)20.8 mg/kg

Properties

CAS No.

181308-68-9

Molecular Formula

C24H27NO4S

Molecular Weight

425.5 g/mol

IUPAC Name

4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-(hydroxymethyl)-N-methylbutanamide

InChI

InChI=1S/C24H27NO4S/c1-25(16-26)23(27)6-4-5-21-15-22(17-7-11-19(28-2)12-8-17)24(30-21)18-9-13-20(29-3)14-10-18/h7-15,26H,4-6,16H2,1-3H3

InChI Key

MCRHMCUBEXNPLM-UHFFFAOYSA-N

Canonical SMILES

CN(CO)C(=O)CCCC1=CC(=C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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